molecular formula C15H20O B14510437 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde CAS No. 62668-70-6

2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

Cat. No.: B14510437
CAS No.: 62668-70-6
M. Wt: 216.32 g/mol
InChI Key: FFBXBSCAFUMLCI-UHFFFAOYSA-N
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Description

2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is a synthetic organic compound known for its unique structure and properties. It is a derivative of naphthalene, characterized by the presence of multiple methyl groups and a carbaldehyde functional group. This compound is used in various applications, including fragrance formulations and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The resulting intermediate undergoes cyclization with phosphoric acid to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: Formation of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methyl groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethyl-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.

    2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl ethanone:

    7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another fragrance compound with a similar structure.

Uniqueness

The presence of the aldehyde group in 2,3,4,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it unique compared to other similar compounds.

Properties

CAS No.

62668-70-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2,3,4,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H20O/c1-9-6-5-7-13-11(3)10(2)12(4)14(8-16)15(9)13/h8-9H,5-7H2,1-4H3

InChI Key

FFBXBSCAFUMLCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C(=C(C(=C2C)C)C)C=O

Origin of Product

United States

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